molecular formula C8H5ClFNO B024551 4-Chloro-5-fluoroindolin-2-one CAS No. 103585-71-3

4-Chloro-5-fluoroindolin-2-one

Cat. No. B024551
M. Wt: 185.58 g/mol
InChI Key: PJTZNVWIFVMORN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the potential pathways to create 4-Chloro-5-fluoroindolin-2-one through heterocyclic oriented synthesis (HOS). These pathways typically involve multistep reactions including cyclization, nitration, and reduction processes (Křupková et al., 2013).

Molecular Structure Analysis

The structure of related fluorinated compounds has been extensively analyzed through various spectroscopic methods, including NMR, IR, and Mass spectrometry, as well as single-crystal X-ray diffraction. These studies reveal the molecular geometry and confirm the identity of the synthesized compounds, providing a foundation for understanding the structure of 4-Chloro-5-fluoroindolin-2-one (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Research on similar chloro- and fluoro-substituted compounds has highlighted their reactivity and potential in synthesizing heterocycles. The presence of chlorine and fluorine atoms in the molecule significantly influences its reactivity patterns, enabling the formation of various heterocyclic scaffolds through reactions such as nucleophilic substitutions and cycloadditions (Khistiaev et al., 2008).

Physical Properties Analysis

The physical properties of compounds like 4-Chloro-5-fluoroindolin-2-one can be inferred from related studies, which explore solubility, melting points, and crystalline structures. These characteristics are crucial for understanding the compound's behavior in various solvents and temperatures, impacting its application in synthetic pathways (Gao Cao & A. Hu, 2006).

Chemical Properties Analysis

The chemical properties of 4-Chloro-5-fluoroindolin-2-one, such as acidity, basicity, and reactivity towards other chemical groups, can be assessed by studying similar fluorinated and chlorinated compounds. These properties are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which affect the compound's interaction with nucleophiles and electrophiles (Rajender Sharma et al., 2016).

Scientific Research Applications

Enhancement of 5-Fluorouracil Efficacy

Research on improving the therapeutic outcomes of 5-fluorouracil (5-FU), a critical agent in treating a broad spectrum of solid tumors, has led to the development of prodrugs like capecitabine, UFT (a combination of ftorafur and uracil), and S-1 (ftorafur combined with 5-chloro-2,4-dihydroxypyridine and potassium oxonate). These developments aim to increase the antitumor activity and minimize the toxicity of 5-FU, providing a clearer understanding of the metabolic pathways responsible for its efficacy and side effects. The literature review emphasizes the need for more effective fluoropyrimidines due to the limited response rates and significant toxicities associated with 5-FU treatments (Malet-Martino & Martino, 2002).

Application in Advanced Colorectal Cancer

In the context of advanced colorectal cancer, the most active agent remains to be 5-FU, with efforts to enhance its activity through combinations with other drugs like folinic acid showing the most success. This highlights the ongoing need for innovative therapeutic strategies and the importance of 5-FU in current treatment protocols (Abbruzzese & Levin, 1989).

Pharmacogenetics in Colorectal Cancer Therapy

The integration of pharmacogenetics into colorectal cancer therapy, especially in the use of 5-FU/folinic acid combinations, suggests a move towards personalized treatment plans. Identifying biomarkers for the optimal type, combination, and dosage of drugs for individual patients is crucial to maximizing therapeutic outcomes while minimizing side effects, underscoring the importance of genetic variability in drug metabolism and transport (Mohelníková-Duchoňová, Melichar, & Souček, 2014).

Repurposing Chloroquine-containing Compounds

Research on chloroquine (CQ) and its derivatives, including compounds related to 4-Chloro-5-fluoroindolin-2-one, underscores the potential for repurposing these molecules in treating various diseases beyond their initial antimalarial applications. This includes exploring their biochemical properties for use in cancer therapy, where their mechanism of action could synergize with existing anticancer treatments (Njaria, Okombo, Njuguna, & Chibale, 2015).

Intraoperative Fluorescence Imaging

The exploration of intraoperative fluorophores, including derivatives of 4-Chloro-5-fluoroindolin-2-one, for tumor visualization and therapeutic purposes in neuro-oncological surgery indicates a promising area of application. Such compounds could potentially improve the precision of tumor resections and patient outcomes, highlighting the evolving role of fluorescence-guided surgery in neuro-oncology (Acerbi et al., 2022).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also recommended to use this compound only for research and development purposes, and not for medicinal, household, or other uses .

properties

IUPAC Name

4-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZNVWIFVMORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597986
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoroindolin-2-one

CAS RN

103585-71-3
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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